molecular formula C11H8F3NO B12831888 4-Methoxy-8-trifluoromethylquinoline

4-Methoxy-8-trifluoromethylquinoline

Cat. No.: B12831888
M. Wt: 227.18 g/mol
InChI Key: JAVXSERKHBNYCU-UHFFFAOYSA-N
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Description

4-Methoxy-8-trifluoromethylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-trifluoromethylquinoline typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acid-catalyzed conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into the desired quinoline derivatives .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-8-trifluoromethylquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinolinones or other oxidized derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution of the methoxy or trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .

Scientific Research Applications

4-Methoxy-8-trifluoromethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-8-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes. This results in the disruption of essential biological processes, contributing to its antibacterial and antineoplastic activities .

Comparison with Similar Compounds

  • 4-Hydroxy-2-methyl-8-trifluoromethylquinoline
  • 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
  • 4-Chloro-2-hydroxy-8-trifluoromethylquinoline

Comparison: 4-Methoxy-8-trifluoromethylquinoline is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or chloro-substituted counterparts, the methoxy group provides different electronic and steric effects, potentially leading to distinct biological and chemical properties .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-methoxy-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-9-5-6-15-10-7(9)3-2-4-8(10)11(12,13)14/h2-6H,1H3

InChI Key

JAVXSERKHBNYCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)C(F)(F)F

Origin of Product

United States

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